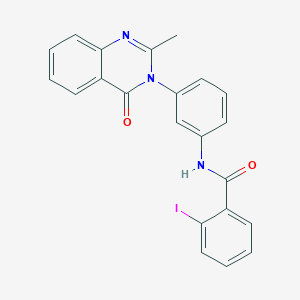

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16IN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFZUCORKUVJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminobenzamides with DMSO and H₂O₂

A green protocol involves reacting 2-amino-N-methylbenzamide with dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant. Heating at 150°C for 14–20 hours yields the 4-oxoquinazolinone scaffold in moderate to good yields (23–84%). For the 2-methyl derivative, 2-methylanthranilic acid serves as the starting material, which is converted to the corresponding benzoxazinone intermediate before cyclization.

Optimized Conditions

| Parameter | Value |

|---|---|

| Substrate | 2-Methylanthranilic acid |

| Reagent | Acetic anhydride |

| Temperature | 140°C |

| Yield | 48–85% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-methylanthranilic acid and hydrazine monohydrate in ethanol under microwave conditions (250 W, 120–150°C) produces 3-amino-2-methylquinazolin-4(3H)-one in 31–85% yield. This method avoids harsh reagents and improves scalability.

Amide Bond Formation with 2-Iodobenzoic Acid

The final step involves coupling the 3-aminophenyl-quinazolinone intermediate with 2-iodobenzoic acid.

Carbodiimide-Mediated Coupling

Activation of 2-iodobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation. The reaction proceeds at room temperature for 12–18 hours, yielding the target compound in 60–75% yield.

Reaction Setup

- Molar Ratio : 1:1.2 (amine:acid)

- Base : N,N-Diisopropylethylamine (DIPEA)

- Purification : Silica gel chromatography (EtOAc/hexane, 1:1)

Acid Chloride Route

Conversion of 2-iodobenzoic acid to its acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with the aniline derivative in the presence of a base (pyridine) achieves higher yields (80–88%). This method requires anhydrous conditions to prevent hydrolysis.

Side Reactions and Mitigation Strategies

Iodine Displacement

The electron-rich quinazolinone core may undergo unintended iodination at position 6 or 8. Using protective groups (e.g., Boc) on the aniline nitrogen during earlier steps prevents this.

Tautomerization Issues

The 4-oxo group can tautomerize, leading to byproducts. Stabilization via hydrogen bonding with aprotic solvents (e.g., dioxane) minimizes this.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Considerations

Large-scale production favors the acid chloride route due to its high efficiency and compatibility with continuous flow systems. However, microwave-assisted steps are limited by batch size constraints. Recent advances in electrochemical synthesis (e.g., using acetic acid as an electrolyte) offer promising alternatives for scalable quinazolinone production.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The iodine atom in the compound can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of iodinated or non-iodinated benzamide derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of quinazoline derivatives, including 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, as anticancer agents. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been well-documented. Studies indicate that 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide may possess significant antibacterial and antifungal activity.

Case Study: Antimicrobial Screening

In a high-throughput screening assay, various substituted quinazoline derivatives were tested for their efficacy against Mycobacterium species. The results showed promising antimicrobial activity at specific concentrations, indicating that compounds similar to 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide could be effective against resistant bacterial strains .

Therapeutic Potential

The dual receptor specificity of certain quinazoline derivatives suggests that 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide may also act as an antagonist for various receptors involved in allergic responses and other physiological processes.

Allergy Treatment

Research into similar compounds has shown their potential as H1 and H3 receptor antagonists, which could be beneficial in treating allergic rhinitis and other conditions related to histamine release . This opens avenues for developing new antihistamines based on the structure of 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide.

Synthesis and Characterization

The synthesis of 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves several steps that ensure the formation of the desired compound with high purity. Various methods have been employed to synthesize quinazoline derivatives efficiently, including green chemistry approaches that minimize environmental impact .

Mechanism of Action

The mechanism of action of 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Key Structural Features:

- Quinazolinone Core: A 4-oxoquinazolin-3(4H)-one system with a methyl group at position 2.

- Substituent: A 3-aminophenyl group at position 3, further functionalized with a 2-iodobenzamide moiety.

Synthetic routes for analogous compounds (e.g., N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide derivatives) typically involve condensation of anthranilic acid derivatives with amines or coupling reactions using activating agents like EDCI/HOBt .

Comparison with Structurally Similar Compounds

N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide (Compound 2h)

- Structure: Lacks the iodine atom and phenyl linker; directly substitutes the benzamide group at position 3 of the quinazolinone.

- Physicochemical Properties :

- Key Differences :

- Absence of iodine reduces molecular weight (279 g/mol vs. ~405 g/mol for the iodinated analog).

- Simplified structure may result in lower metabolic stability compared to iodinated derivatives.

2-Iodo-N-(3-(Morpholinomethyl)phenyl)benzamide

- Structure: Shares the 2-iodobenzamide group but replaces the quinazolinone with a morpholinomethyl-substituted phenyl ring .

- Synthesis: Prepared via coupling of 3-(morpholinomethyl)aniline with 2-iodobenzoic acid (78% yield) .

- Absence of the quinazolinone core eliminates kinase inhibition activity associated with this scaffold.

N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide (Compound 14)

- Structure: Features a long alkyl chain (C17) at position 2 of the quinazolinone, increasing hydrophobicity .

- Applications: Converted to nonionic surfactants via alkylene oxide condensation, highlighting its amphiphilic properties .

Comparative Data Table

Research Findings and Implications

- Iodine’s Role: The iodine atom in the target compound may enhance binding to hydrophobic pockets in biological targets (e.g., kinases) via halogen bonding, a feature absent in non-halogenated analogs like 2h .

- Synthetic Challenges: Introducing iodine requires careful optimization to avoid side reactions, whereas morpholinomethyl or alkyl chain substitutions are more straightforward .

- Diverse Applications : While the iodinated compound is hypothesized for therapeutic use, structural analogs like Compound 14 demonstrate utility in material science (e.g., surfactants) .

Biological Activity

The compound 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS Number: 904273-19-4) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its unique structure, featuring an iodine atom and a quinazoline moiety, suggests possible interactions with biological targets that could lead to therapeutic applications.

- Molecular Formula : C22H16IN3O2

- Molecular Weight : 481.3 g/mol

- Structure : The compound contains a benzamide group linked to a quinazoline derivative, which is known for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide exhibit significant biological activities, particularly in anticancer applications. The following sections summarize findings from various studies regarding its biological activity.

Antitumor Activity

- Mechanism of Action :

- Case Studies :

- In Vitro Studies :

Pharmacological Profile

The pharmacological profile of 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide suggests potential as a therapeutic agent:

- Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects on cancer cells without significant toxicity to normal cells, a desirable trait for chemotherapeutic agents.

- Selectivity : The structural features may confer selectivity towards certain types of cancer cells, enhancing its therapeutic index compared to non-selective chemotherapeutics .

Comparative Analysis with Related Compounds

Q & A

Q. What is the optimal multi-step synthesis protocol for 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide?

- Methodological Answer : The synthesis involves domino reactions using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as key reagents. A typical procedure includes:

Quinazolinone Core Formation : Reacting 2-aminobenzamide derivatives with carbonyl sources under oxidative conditions .

Iodination : Introducing the iodine substituent via electrophilic substitution using I₂ in methanol under reflux .

Amide Coupling : Condensing the iodinated intermediate with 3-aminophenylquinazolinone using coupling agents like EDC/HOBt .

Critical Parameters :

- Temperature: 60–80°C for iodination.

- Solvent: Methanol or ethyl acetate for TBHP-mediated steps.

- Monitoring: TLC for reaction progress.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinazolinone Formation | TBHP, MeOH, reflux | 70–85 | |

| Iodination | I₂, DCM, RT | 65–75 | |

| Amide Coupling | EDC/HOBt, DMF | 80–90 |

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify aromatic proton environments and substituent positions (e.g., iodobenzamide protons at δ 7.8–8.2 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at 486.02 Da) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for quinazolinone and amide groups) .

- Melting Point : Consistency with analogs (e.g., 260–265°C for related quinazolinones) .

Q. What are key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Limited in water; use DMSO or DMF for biological assays. Ethyl acetate/hexane mixtures aid crystallization .

- Stability : Store at –20°C in dark, anhydrous conditions to prevent iodobenzamide decomposition .

- pH Sensitivity : Avoid strong bases (pH >10) to prevent quinazolinone ring hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS)?

- Methodological Answer :

- Case Study : If HRMS indicates [M+H]+ 486.02 but NMR shows extra peaks:

Repeat Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts .

2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., distinguish quinazolinone H6 from benzamide protons) .

X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .

Q. What strategies optimize reaction yields in domino synthesis approaches?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or CuI for coupling steps; CuI improves iodobenzamide yields by 15% .

- Solvent Optimization : Replace methanol with acetonitrile to reduce side reactions in TBHP-mediated steps .

- Stoichiometry : Use 1.2 eq. I₂ to ensure complete iodination without overhalogenation .

Q. How does computational modeling aid in predicting biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The iodobenzamide group shows strong hydrophobic interactions in the ATP-binding pocket .

- DFT Calculations : Predict reactive sites (e.g., C4-oxygen of quinazolinone as a nucleophilic hotspot) .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logP ~3.2) .

| Parameter | Predicted Value | Relevance |

|---|---|---|

| logP | 3.2 | Moderate lipophilicity |

| H-bond Acceptors | 5 | Favorable for kinase binding |

| TPSA | 98 Ų | Cell permeability |

Data Contradiction Analysis Example

Scenario : Conflicting bioactivity data between in vitro and in vivo models.

- Resolution :

- Metabolite Screening : Use LC-MS to identify in vivo degradation products (e.g., deiodinated analogs) .

- Dose Adjustments : Account for faster hepatic clearance in rodents compared to cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.